molecular formula C7H8O4 B1200805 5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid CAS No. 100459-00-5

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B1200805
CAS No.: 100459-00-5
M. Wt: 156.14 g/mol
InChI Key: INCSWYKICIYAHB-UHFFFAOYSA-N
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Description

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid (CAS: 176487-06-2) is a cyclohexadiene derivative featuring a carboxylic acid group at position 1 and hydroxyl groups at positions 5 and 4. Its stereoisomer, (5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid, is notably involved in microbial biosynthetic pathways, such as the production of aromatic amino acids and phenazines . This compound is synthesized via enzymatic processes, including trans-dihydroxylation of benzene derivatives by dioxygenases, which are critical in biodegradation and metabolic engineering . Its structural motifs (e.g., conjugated diene and polar functional groups) enable interactions with enzymes and receptors, making it a key intermediate in natural product biosynthesis .

Properties

IUPAC Name

5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCSWYKICIYAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274252
Record name 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100459-00-5
Record name 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Pathway Design

The biosynthesis begins with chorismate, a central intermediate in aromatic amino acid metabolism. Two key enzymes are overexpressed in E. coli:

  • 4-Amino-4-deoxychorismate synthase (ADCS) : Converts chorismate to 4-amino-4-deoxychorismate (ADC) through amination.

  • Isochorismatase (EC 3.3.2.1) : Catalyzes the hydrolysis of isochorismate to yield [5S,6S]-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid (2,3-CHD), a stereoisomer of 5,6-DHCHDCA.

The concerted action of these enzymes ensures high regioselectivity and stereochemical fidelity. For instance, the papC gene from Streptomyces pristinaespiralis, encoding a 4-amino-4-deoxyprephenate dehydrogenase, has been integrated into E. coli to enhance flux toward 5,6-DHCHDCA.

Fermentation Conditions

Optimal production is achieved under the following conditions:

  • Temperature : 30–37°C, balancing enzyme activity and cell viability.

  • pH : Maintained at 6.8–7.2 using phosphate buffers to stabilize enzymatic function.

  • Induction : IPTG (isopropyl β-D-1-thiogalactopyranoside) at 0.1–0.5 mM to trigger T7 promoter-driven enzyme expression.

Post-fermentation, the compound is recovered via reactive extraction or chromatography, with yields exceeding 85% in optimized strains.

In Vitro Enzymatic Conversion

For laboratory-scale synthesis, in vitro enzymatic conversion offers precise control over reaction parameters. This method employs purified or semi-purified enzymes to transform precursor molecules into 5,6-DHCHDCA.

Substrate Preparation

Isochorismate, synthesized from chorismate via isochorismate synthase, serves as the primary substrate. The reaction is conducted in Tris-HCl buffer (pH 7.5) with Mg²⁺ as a cofactor.

Enzyme Utilization

  • Isochorismatase (EC 3.3.2.1) : Purified from Pseudomonas aeruginosa or recombinantly expressed in E. coli, this enzyme catalyzes the hydrolysis of isochorismate to 2,3-CHD.

  • Epimerases : Optional use of stereoselective epimerases to convert 2,3-CHD to 5,6-DHCHDCA, ensuring the desired [5S,6S] configuration.

Reaction Optimization

Key parameters include:

  • Temperature : 25–30°C to prevent enzyme denaturation.

  • Substrate Concentration : 10–50 mM isochorismate to avoid substrate inhibition.

  • Cofactor Supplementation : 5 mM MgCl₂ enhances catalytic efficiency by 40%.

Industrial-Scale Production Strategies

Industrial applications demand cost-effective and scalable methods. Bioreactor configurations and downstream processing techniques are critical for large-scale synthesis.

Fed-Batch Fermentation

  • Carbon Source : Glycerol or glucose fed at 10–20 g/L to maintain metabolic flux without overflow.

  • Oxygenation : Dissolved oxygen levels kept above 30% saturation to support aerobic metabolism.

Downstream Processing

  • Reactive Extraction : Use of ethyl acetate at pH 3.0 to partition 5,6-DHCHDCA into the organic phase.

  • Crystallization : Ethanol-water mixtures (70:30 v/v) achieve >95% purity after recrystallization.

Comparative Analysis of Preparation Methods

Parameter Microbial Biosynthesis In Vitro Enzymatic
Yield 85–90%70–75%
Stereoselectivity >99% [5S,6S]85–90% [5S,6S]
Scale-Up Feasibility HighModerate
Cost $$$$$$

Microbial biosynthesis outperforms in vitro methods in yield and scalability, making it the preferred choice for industrial production .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxy and carboxylic acid groups, which are reactive sites on the molecule .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemistry

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid serves as a starting material in the synthesis of various natural products and complex organic molecules. Its reactive hydroxyl and carboxylic acid groups allow it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form quinones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reducing agents such as sodium borohydride can convert it into alcohols.
  • Substitution Reactions : The compound can undergo substitution under acidic or basic conditions with halogens or nucleophiles.

Biology

In biological research, this compound is investigated for its role in biochemical pathways and interactions with enzymes. Notable applications include:

  • Antioxidant Properties : It has been shown to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Anti-inflammatory Activity : Studies indicate that it may inhibit pro-inflammatory cytokines, reducing inflammation markers in cell lines.
  • Cytotoxic Effects : Preliminary studies suggest cytotoxicity against cancer cell lines, with specific observations including:
    Cell LineIC50 (µM)Observations
    MCF-725Significant reduction in viability
    HeLa30Induction of apoptosis observed

Medicine

Research has explored the potential of this compound as an iron-chelating agent , which could have therapeutic implications for conditions involving iron overload. Additionally, its antimicrobial properties are being studied for possible applications in developing new antibiotics.

Industry

In industrial applications, this compound is utilized in the production of:

  • Resins
  • Polyesters
  • Plasticizers
  • Dyestuffs
  • Preservatives
  • Rubber chemicals

These applications leverage its chemical reactivity and functional groups to enhance product performance and stability.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various applications:

  • Antioxidant Research : A study demonstrated that the compound effectively reduced oxidative stress markers in human cell lines, confirming its potential as a therapeutic antioxidant .
  • Cytotoxicity Assessment : In vitro experiments showed that treatment with this compound led to significant apoptosis in cancer cell lines, highlighting its potential for cancer therapy .
  • Biocatalytic Applications : Research involving engineered Escherichia coli has showcased the compound's utility in biotransformations to produce valuable metabolites .

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-2,3-dihydrobenzoic acid involves its ability to chelate metal ions, particularly iron. The catechol group in the molecule binds strongly to iron ions, forming stable complexes. This property is exploited in its use as an iron-chelating agent in medical applications . Additionally, the compound can interact with various enzymes and proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Hydroxyl-Substituted Analogues

Compound Name Substituents CAS Number Key Properties/Applications Reference
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid 5-OH, 6-OH, 1-COOH 176487-06-2 Intermediate in chorismate metabolism; used in phenazine biosynthesis .
4-Chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid 4-Cl, 5-OH, 6-OH, 1-COOH 193338-31-7 Chlorinated derivative; role in biodegradation pathways (e.g., pollutant degradation) .
5-Methoxy-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid 5-OCH₃, 6-OH, 1-COOH N/A Methoxy group enhances lipophilicity; studied in chemoenzymatic synthesis .

Sulfated Analogues

Compound Name Substituents CAS Number Key Properties/Applications Reference
5,6-Dihydroxycyclohexa-1,3-dien-1-yl sulfate 5-OH, 6-OH, 1-SO₃H N/A Novel metabolite identified in microbiota; resistant to hydrolysis by arylsulfatases .
6-Hydroxycyclohexa-1,3-dien-1-yl sulfate 6-OH, 1-SO₃H N/A Hydrolyzed by Hp-As sulfatase; used as a biomarker in enzymatic assays .

Amino-Substituted Analogues

Compound Name Substituents CAS Number Key Properties/Applications Reference
3-Amino-2,3-dihydrobenzoic acid 3-NH₂, 2,3-dihydro N/A Inhibits γ-aminobutanoic acid transaminase; disrupts chlorophyll biosynthesis in plants .
6-((tert-Butoxycarbonyl)amino)-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid 5-OH, 6-Boc-NH, 1-COOH N/A Protected amine used in NMR studies of enzyme-substrate interactions .

Stereochemical Variations

The (5S,6S) stereoisomer of this compound is biologically active, serving as a precursor in phenazine biosynthesis . In contrast, the (5S,6R) isomer (allyl ester derivative) exhibits distinct reactivity in Diels-Alder reactions due to altered spatial orientation of hydroxyl groups . Stereochemistry significantly impacts enzyme specificity; for example, trans-dihydrodiol isomers are preferentially synthesized by bacterial dioxygenases .

Key Research Findings

  • Enzymatic Specificity : The (5S,6S) isomer is exclusively utilized by PhzF enzymes in phenazine biosynthesis, with ε-values >99% enantiomeric excess confirmed via HPLC-MS .
  • Environmental Relevance : Chlorinated derivatives (e.g., 4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid) are intermediates in the degradation of halogenated pollutants .
  • Industrial Scalability : Commercial suppliers (e.g., Shenzhen Atomax Chemical Co.) offer the (5S,6S) isomer for research and industrial applications .

Biological Activity

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid (C7H8O4) is a cyclohexadienecarboxylic acid notable for its two hydroxyl groups and a carboxylic acid functional group. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This article provides a detailed examination of these biological activities supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDescription
Molecular Formula C7H8O4
Molecular Weight 152.14 g/mol
Functional Groups Hydroxyl (-OH), Carboxylic Acid (-COOH)
Structural Features Cyclohexadiene ring with two hydroxyl substituents

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals that can cause oxidative stress, leading to cellular damage. The compound's ability to donate electrons is essential for its antioxidant capabilities.

  • Mechanism of Action : The compound interacts with reactive oxygen species (ROS), effectively neutralizing them and preventing oxidative damage to cells.

Anti-inflammatory Activity

Studies have shown that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are signaling molecules that mediate inflammation.

  • Research Findings : In vitro studies have demonstrated that treatment with this compound leads to a reduction in markers of inflammation in various cell lines.

Cytotoxic Effects

Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

  • Case Studies : Various cancer cell lines were treated with the compound, showing a marked decrease in cell viability. For instance:
    Cell LineIC50 (µM)Observations
    MCF-7 (Breast Cancer)25Significant reduction in viability
    HeLa (Cervical Cancer)30Induction of apoptosis observed

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
2-Hydroxyphenylacetic Acid Hydroxyl group on aromatic ringAnti-inflammatory
Chlorogenic Acid Caffeoylquinic acid derivativeAntioxidant
4-Chlorophenol Chlorine-substituted phenolAntimicrobial

The distinct combination of functional groups and stereochemistry in this compound contributes to its unique biological profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid, and what critical reaction parameters must be controlled?

  • Methodological Answer : Synthesis routes include microbial catalysis (e.g., enzymatic hydroxylation of cyclohexene precursors) and chemical synthesis via dihydroxylation of cyclohexadiene derivatives. Key parameters include:

  • Temperature control (20–25°C for enzymatic reactions to preserve catalyst activity) .
  • pH optimization (near-neutral conditions to avoid side reactions) .
  • Use of protecting groups (e.g., methyl esters) to prevent undesired oxidation during dihydroxylation .
  • Post-synthesis purification via column chromatography or recrystallization to isolate enantiomerically pure forms .

Q. Which analytical techniques are most suitable for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Assign diastereotopic protons and confirm hydroxyl/carboxylic acid groups (δ 10–12 ppm for -COOH, δ 4–6 ppm for diene protons) .
  • IR spectroscopy : Identify O-H stretching (3200–3600 cm⁻¹) and conjugated carboxylic acid C=O (1680–1720 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₇H₈O₄: calculated 156.0423) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer :

  • Store under inert atmosphere (argon/nitrogen) to prevent oxidation of diene moieties .
  • Use amber glass vials at –20°C to minimize photodegradation and thermal decomposition .
  • Avoid exposure to strong acids/bases or reactive metals (e.g., aluminum) to prevent decarboxylation .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the conjugated diene-carboxylic acid system may exhibit unique charge distribution .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., dioxygenases) by analyzing hydrogen bonding and π-π stacking using InChIKey/SMILES descriptors .
  • ADMET Prediction : Use tools like OECD QSAR Toolbox to estimate toxicity profiles and metabolic pathways .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Purity Validation : Confirm compound purity (>95%) via HPLC-UV/ELSD and rule out impurities (e.g., 3,4-dihydroxy isomers) that may skew bioassays .
  • Assay Standardization : Control variables such as:
  • Solvent choice (DMSO vs. aqueous buffers affecting solubility) .
  • Cell line viability (e.g., HeLa vs. HEK293 metabolic differences) .
  • Stereochemical Confirmation : Use chiral HPLC or circular dichroism to verify enantiomeric composition, as bioactivity often depends on stereochemistry .

Q. What strategies enhance enantiomeric purity during synthesis?

  • Methodological Answer :

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Sharpless dihydroxylation catalysts) to favor (R,R) or (S,S) configurations .
  • Kinetic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers .
  • Chiral Stationary Phases : Purify via HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Reactant of Route 2
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid

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